N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine
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Overview
Description
(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid is a compound that belongs to the class of nitrobenzoxadiazole derivatives. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The unique structure of this compound, featuring a nitrobenzoxadiazole moiety, imparts it with distinct chemical and biological properties .
Preparation Methods
The synthesis of (S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the nitrobenzoxadiazole moiety: This involves the nitration of a suitable benzoxadiazole precursor.
Coupling reaction: The nitrobenzoxadiazole intermediate is then coupled with an appropriate amine to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its nitrobenzoxadiazole moiety, which exhibits strong fluorescence properties.
Biology: The compound is employed in the study of enzyme activities and protein interactions, as it can act as a substrate or inhibitor in various biochemical assays.
Industry: The compound is used in the development of advanced materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activities. This interaction can disrupt various biological pathways, making the compound a valuable tool in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid can be compared with other nitrobenzoxadiazole derivatives, such as:
NBDHEX: A compound with similar fluorescence properties and applications in studying enzyme activities.
NBD-Cl: Another nitrobenzoxadiazole derivative used as a fluorescent labeling reagent.
NBD-F: A compound used in the development of fluorescent sensors for detecting various analytes.
The uniqueness of (S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in scientific research.
Properties
CAS No. |
162149-58-8 |
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Molecular Formula |
C12H14N4O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoic acid |
InChI |
InChI=1S/C12H14N4O5/c1-6(2)5-8(12(17)18)13-7-3-4-9(16(19)20)11-10(7)14-21-15-11/h3-4,6,8,13H,5H2,1-2H3,(H,17,18)/t8-/m0/s1 |
InChI Key |
XDDARMBTUCLRIN-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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